1-(5-Chloropyridin-2-yl)ethan-1-amine
Overview
Description
“1-(5-Chloropyridin-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H9ClN2 . It is also known as "(1R)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride" .
Molecular Structure Analysis
The InChI code for “1-(5-Chloropyridin-2-yl)ethan-1-amine” is1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3
. This indicates the molecular structure of the compound. The compound has a molecular weight of 156.61 . Physical And Chemical Properties Analysis
“1-(5-Chloropyridin-2-yl)ethan-1-amine” appears as a yellow to brown liquid . It has a molecular weight of 156.61 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Pharmacology
1-(5-Chloropyridin-2-yl)ethanamine has potential applications in pharmacology due to its structural similarity to pyridine-based compounds that exhibit various biological activities. It could serve as a precursor or intermediate in the synthesis of molecules with antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Material Science
In material science, this compound could be used in the development of new materials for optical device applications due to its potential involvement in the synthesis of nonlinear optical (NLO) materials, which are crucial in photonics and optoelectronics .
Biochemistry
In biochemistry, 1-(5-Chloropyridin-2-yl)ethanamine might be utilized as a building block for synthesizing complex organic molecules. Its role in the hydrogenation of nitriles to primary amines underlines its importance as an intermediate for life science products and polymers .
Environmental Science
The compound’s applications in environmental science could be linked to its use in the synthesis of agrochemicals, such as chlorantraniliprole, which is known for its low mammalian toxicity and favorable environmental profile .
Organic Synthesis
In organic synthesis, this compound is valuable as an intermediate in the preparation of pharmaceuticals like Edoxaban, a direct inhibitor of coagulation factor Xa . Its role in the synthesis of optically active amines further emphasizes its significance in medicinal chemistry .
Safety and Hazards
The safety data sheet (SDS) for “1-(5-Chloropyridin-2-yl)ethan-1-amine” suggests avoiding contact with skin and eyes, and not to breathe in mist, gas, or vapors . It also recommends using personal protective equipment and ensuring adequate ventilation . The hazard statements for the compound include H302, H315, H319, and H335 .
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFCMANDGJSIMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)ethanamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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